molecular formula C17H23BO3 B7972825 (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane

(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane

Cat. No.: B7972825
M. Wt: 286.2 g/mol
InChI Key: CJEDQOKLVJUDJG-FIUQPQMISA-N
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Description

(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of boron-containing heterocycles, which are of significant interest due to their diverse chemical reactivity and potential use in medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of a boronic acid with a diol to form a boronate ester. This reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to facilitate ester formation.

    Cyclization: The boronate ester undergoes intramolecular cyclization to form the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core. This step may require specific catalysts or reaction conditions to ensure the correct stereochemistry is achieved.

    Functionalization: The final step involves the introduction of the 4-methoxyphenyl and trimethyl groups. This can be accomplished through various organic reactions such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or other reduced boron species. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6110(2),6]decane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Boron-containing compounds have shown promise in various biological applications, including enzyme inhibition and as potential therapeutic agents.

Medicine

In medicinal chemistry, the compound’s boron moiety is of particular interest due to its potential use in boron neutron capture therapy (BNCT) for cancer treatment. The ability to selectively target and destroy cancer cells makes it a promising candidate for further research.

Industry

In industrial applications, (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane can be used in the development of new materials, such as polymers and advanced composites. Its unique chemical properties may also make it useful in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane depends on its specific application. In the context of BNCT, the compound is designed to accumulate in cancer cells, where it can capture neutrons and undergo nuclear reactions that release high-energy particles. These particles selectively destroy cancer cells while sparing surrounding healthy tissue.

Comparison with Similar Compounds

Similar Compounds

    (3Ar,4r,6r,7as)-2-phenyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Similar structure but lacks the methoxy group on the phenyl ring.

    (3Ar,4r,6r,7as)-2-(4-hydroxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

    (3Ar,4r,6r,7as)-2-(4-chlorophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Contains a chlorine atom on the phenyl ring.

Uniqueness

The presence of the 4-methoxyphenyl group in (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-16(2)11-9-14(16)17(3)15(10-11)20-18(21-17)12-5-7-13(19-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t11-,14-,15+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDQOKLVJUDJG-FIUQPQMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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